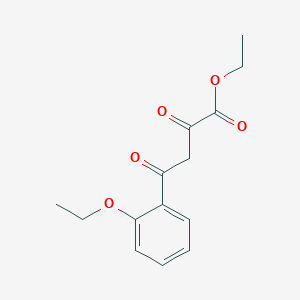
Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate is a useful research compound. Its molecular formula is C14H16O5 and its molecular weight is 264.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known as dioxobutanoates, characterized by their diketone structure. The presence of the ethoxy group at the 2-position of the phenyl ring contributes to its unique chemical reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity . Studies have shown effectiveness against various bacterial strains, suggesting its potential application in developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . It appears to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation in biological systems .
Antiproliferative Effects
Preliminary studies suggest that this compound may possess antiproliferative effects , inhibiting the growth of certain cancer cell lines. This property indicates its potential for use in cancer therapeutics.
The mechanisms by which this compound exerts its biological effects involve several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammation and cellular proliferation. For instance, it could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
- Receptor Modulation : It may interact with specific receptors on cell membranes, leading to altered cellular signaling pathways that mediate inflammatory responses and cell growth.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit bacterial growth and reduce inflammatory markers in cultured cells. For example, one study reported a significant reduction in pro-inflammatory cytokines when cells were treated with this compound .
Comparative Analysis
A comparative analysis with similar compounds reveals that while many dioxobutanoates share similar structural features, the presence of the ethoxy group in this compound enhances its biological activity profile. For instance:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, anti-inflammatory |
| Ethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate | Structure | Moderate antimicrobial |
| Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | Structure | Low anti-inflammatory |
科学的研究の応用
Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate, also known as Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate, is an organic compound with applications in various scientific research fields .
Scientific Research Applications
- Chemistry Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate serves as a crucial intermediate in synthesizing complex organic molecules.
- Biology This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine Researchers explore its potential use in drug development, particularly in designing new therapeutic agents.
- Industry It is utilized in producing specialty chemicals and materials.
Chemical Reactions Analysis
Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate can undergo several chemical reactions:
- Oxidation It can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction Reduction reactions can convert the carbonyl group to an alcohol. Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
- Substitution The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
特性
IUPAC Name |
ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-3-18-13-8-6-5-7-10(13)11(15)9-12(16)14(17)19-4-2/h5-8H,3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYIOUKZWQKBEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)CC(=O)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













